molecular formula C21H22N2O6 B15006515 3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(furan-2-yl)propanoic acid

3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(furan-2-yl)propanoic acid

Cat. No.: B15006515
M. Wt: 398.4 g/mol
InChI Key: VTBWVDOPEARKSI-UHFFFAOYSA-N
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Description

3-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]-3-(FURAN-2-YL)PROPANOIC ACID is a complex organic compound known for its unique structural properties. This compound features a combination of isoindoline and furan moieties, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]-3-(FURAN-2-YL)PROPANOIC ACID typically involves multiple steps. One common method includes the reaction of 1,3-dioxo-2,3-dihydro-1H-isoindole with hexanoyl chloride to form an intermediate, which is then reacted with furan-2-ylpropanoic acid under specific conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ automated systems for precise control of reaction conditions and to minimize human error.

Chemical Reactions Analysis

Types of Reactions

3-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]-3-(FURAN-2-YL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to achieve the desired products .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]-3-(FURAN-2-YL)PROPANOIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]-3-(FURAN-2-YL)PROPANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
  • 2-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]AMINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE

Uniqueness

What sets 3-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]-3-(FURAN-2-YL)PROPANOIC ACID apart from similar compounds is its unique combination of isoindoline and furan moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H22N2O6

Molecular Weight

398.4 g/mol

IUPAC Name

3-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-3-(furan-2-yl)propanoic acid

InChI

InChI=1S/C21H22N2O6/c24-18(22-16(13-19(25)26)17-9-6-12-29-17)10-2-1-5-11-23-20(27)14-7-3-4-8-15(14)21(23)28/h3-4,6-9,12,16H,1-2,5,10-11,13H2,(H,22,24)(H,25,26)

InChI Key

VTBWVDOPEARKSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC(CC(=O)O)C3=CC=CO3

Origin of Product

United States

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